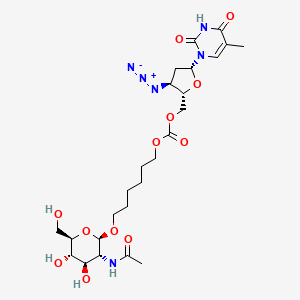
AcNHGlc-hexyl-CO3 AZT
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 5’-O-{[(6-{[2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl]oxy}hexyl)oxy]carbonyl}-3’-azido-3’-deoxythymidine, commonly referred to as AcNHGlc-hexyl-CO3 AZT, is a derivative of azidothymidine (AZT). AZT is a nucleoside analog reverse-transcriptase inhibitor used primarily in the treatment of HIV/AIDS. This compound combines the antiviral properties of AZT with additional functional groups to enhance its efficacy and stability .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of AcNHGlc-hexyl-CO3 AZT involves multiple steps, starting from thymidineThe reaction conditions typically involve the use of organic solvents, catalysts, and protective groups to ensure the selective formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters. Purification steps such as crystallization, chromatography, and recrystallization are employed to obtain the final product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
AcNHGlc-hexyl-CO3 AZT undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the azido group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the azido group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like sodium azide (NaN3) and triphenylphosphine (PPh3) are employed in substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as amines, oxides, and substituted analogs .
Aplicaciones Científicas De Investigación
AcNHGlc-hexyl-CO3 AZT has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies of nucleoside analogs and their interactions with biological systems.
Medicine: Investigated for its potential in antiviral therapies, particularly against HIV.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control
Mecanismo De Acción
The mechanism of action of AcNHGlc-hexyl-CO3 AZT is similar to that of AZT. It is a prodrug that must be phosphorylated to its active triphosphate form. This active form inhibits the activity of HIV-1 reverse transcriptase by terminating the DNA chain during viral replication. The compound selectively targets the viral enzyme, reducing its impact on human DNA polymerases .
Comparación Con Compuestos Similares
Similar Compounds
Azidothymidine (AZT): The parent compound, used in HIV treatment.
Lamivudine (3TC): Another nucleoside analog reverse-transcriptase inhibitor.
Stavudine (d4T): Similar in structure and function to AZT.
Uniqueness
AcNHGlc-hexyl-CO3 AZT is unique due to its additional functional groups, which enhance its stability and efficacy compared to AZT. The incorporation of the acetylamino-glucosyl moiety and the hexyl chain provides improved pharmacokinetic properties and potentially reduces resistance development .
Propiedades
Número CAS |
132150-22-2 |
|---|---|
Fórmula molecular |
C25H38N6O12 |
Peso molecular |
614.6 g/mol |
Nombre IUPAC |
6-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexyl [(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl carbonate |
InChI |
InChI=1S/C25H38N6O12/c1-13-10-31(24(37)28-22(13)36)18-9-15(29-30-26)17(42-18)12-41-25(38)40-8-6-4-3-5-7-39-23-19(27-14(2)33)21(35)20(34)16(11-32)43-23/h10,15-21,23,32,34-35H,3-9,11-12H2,1-2H3,(H,27,33)(H,28,36,37)/t15-,16+,17+,18+,19+,20+,21+,23+/m0/s1 |
Clave InChI |
XLSVUDSRCQEFCI-POVHPDDCSA-N |
SMILES isomérico |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COC(=O)OCCCCCCO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)NC(=O)C)N=[N+]=[N-] |
SMILES canónico |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(=O)OCCCCCCOC3C(C(C(C(O3)CO)O)O)NC(=O)C)N=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


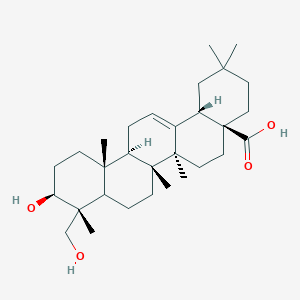
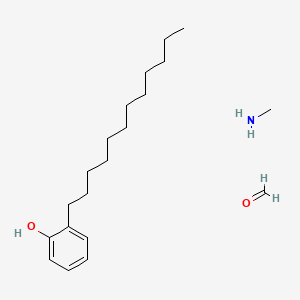
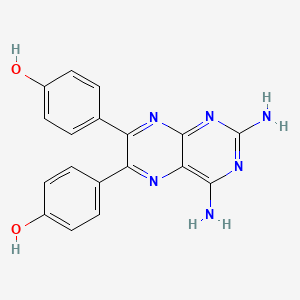
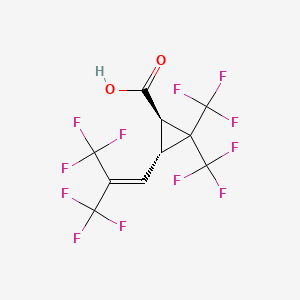
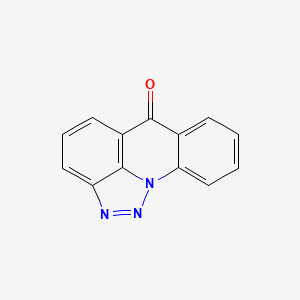
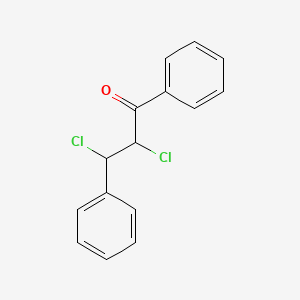
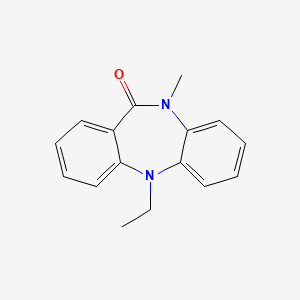

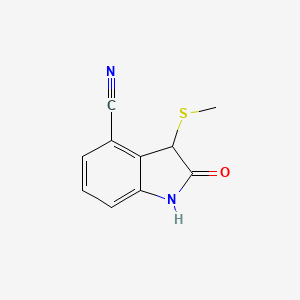

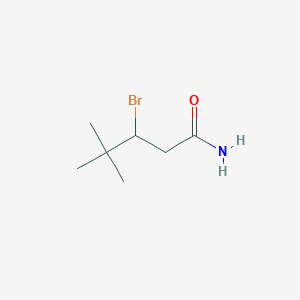

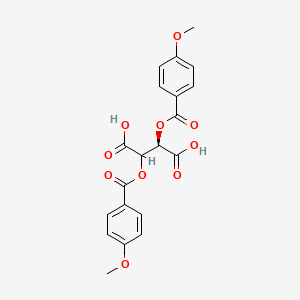
![6'-Chloro-1'-((2-(trimethylsilyl)ethoxy)methyl)-2,3,5,6-tetrahydrospiro[pyran-4,3'-pyrrolo[3,2-c]pyridin]-2'(1'H)-one](/img/structure/B15197273.png)
